molecular formula C16H17N3O B2373862 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea CAS No. 1157922-32-1

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Cat. No.: B2373862
CAS No.: 1157922-32-1
M. Wt: 267.332
InChI Key: LVJUMRRTDBONLX-UHFFFAOYSA-N
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Description

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (CAS 1157922-32-1) is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a phenyl group and a 1,2,3,4-tetrahydroisoquinoline moiety, yielding a molecular formula of C₁₆H₁₇N₃O and a molecular weight of 267.33 g/mol . In vitro studies highlight its promising biological profile, particularly its antiproliferative properties. Research indicates that this compound and its structural analogs exhibit potent activity against a panel of human cancer cell lines, including SK-MEL-5 melanoma and MDA-MB-468 breast cancer cells, by inducing apoptosis and causing cell cycle arrest . Beyond its anticancer potential, the compound shows neuroprotective effects, protecting neural cells from oxidative stress and glutamate-induced toxicity, which is relevant for neurodegenerative disease research . Additional investigations suggest it may also possess antioxidant and anti-inflammatory activities . The mechanism of action is multifaceted and may involve the inhibition of key enzymes such as monoamine oxidase (MAO), leading to increased neurotransmitter levels in the brain . From a chemical perspective, the compound can be synthesized via several methods, including carbodiimide-mediated coupling or a Curtius rearrangement approach, with considerations for scalability and purity on an industrial scale . Safety Information: This compound is classified as harmful and an irritant. It may cause skin and serious eye irritation, and may be harmful if swallowed or cause respiratory irritation . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated area . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications .

Properties

IUPAC Name

1-phenyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-8,17H,9-11H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJUMRRTDBONLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction with Phenyl Isocyanate

The most straightforward method involves refluxing equimolar amounts of phenyl isocyanate and 1,2,3,4-tetrahydroisoquinolin-5-amine in anhydrous dichloromethane or toluene. The reaction proceeds via nucleophilic addition-elimination, with the amine attacking the electrophilic carbon of the isocyanate. Purification typically involves filtration and recrystallization from ethanol/water mixtures.

Representative Conditions

Parameter Value Source
Solvent Dichloromethane
Temperature Reflux (40°C)
Reaction Time 12–24 hours
Yield 60–75% (estimated)

Carbodiimide-Mediated Coupling

For cases where isocyanate stability is problematic, carbodiimides such as cyclohexyl-3-(2-morpholinoethyl)carbodiimide (CMC) facilitate urea formation between aniline derivatives and the tetrahydroisoquinoline amine. This method requires activation of the carboxylic acid (e.g., phenylcarbamic acid) using hydroxybenzotriazole (HOBt) to prevent side reactions.

Key Advantages

  • Avoids handling volatile isocyanates
  • Suitable for sterically hindered amines

Curtius Rearrangement Approach

The patent literature describes an alternative route using diphenylphosphoryl azide (DPPA) to convert carboxylic acids to isocyanates via the Curtius rearrangement. For example, 4-(thiophen-2-yl)butanoic acid derivatives undergo this transformation, followed by reaction with amines to yield ureas. Applied to the target compound, this method could involve:

  • Converting tetrahydroisoquinoline-5-carboxylic acid to its isocyanate
  • Coupling with aniline under mild conditions

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis benefits from continuous flow technology, which enhances heat/mass transfer and reduces reaction times. A hypothetical setup might employ:

  • Microreactors for precise temperature control during isocyanate formation
  • In-line IR spectroscopy for real-time monitoring

Purification Protocols

Industrial processes prioritize cost-effective purification:

  • Crystallization : Ethanol/water mixtures achieve >95% purity
  • Chromatography : Reserved for high-value pharmaceutical intermediates

Comparative Analysis of Methodologies

A critical evaluation of the three primary urea-forming methods reveals distinct trade-offs:

Method Advantages Limitations Scalability
Direct Isocyanate High atom economy Isocyanate toxicity Moderate
Carbodiimide Mild conditions Requires activated species High
Curtius Rearrangement Broad substrate tolerance Multi-step synthesis Low

The direct isocyanate method remains predominant in academic settings due to its simplicity, while industrial applications favor carbodiimide coupling for safety and scalability.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states. Non-polar solvents like toluene may necessitate higher temperatures but improve selectivity.

Catalytic Enhancements

Trace amounts of dimethylaminopyridine (DMAP) accelerate urea formation by deprotonating the amine nucleophile.

Side Reactions

Competitive processes include:

  • Symmetric urea formation from excess isocyanate
  • Amine oxidation under aerobic conditions

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced tetrahydroisoquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to form brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is in the field of oncology. Several studies have investigated its antiproliferative properties against various cancer cell lines.

Case Study: Antiproliferative Screening

In a study evaluating a series of urea derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative activity against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated that certain modifications to the urea scaffold could enhance its efficacy against specific cancer types .

CompoundCancer Cell LineIC50 Value (µM)Mechanism
5aSK-MEL-5Lethal effectsInduces apoptosis
5dMDA-MB-468Promising inhibitionCell cycle arrest

This table summarizes the findings from the antiproliferative screening, highlighting the effectiveness of specific derivatives in inducing cell death and inhibiting growth.

Mechanistic Insights

The mechanism of action for compounds like this compound is believed to involve multiple pathways:

  • Induction of Apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells through intrinsic and extrinsic pathways.
  • Cell Cycle Arrest : Certain derivatives have been observed to halt the cell cycle at specific phases, preventing proliferation.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cancer cell metabolism or proliferation .

Other Biological Activities

Beyond anticancer properties, research has indicated potential applications in other areas:

Antioxidant Activity

Recent investigations have also focused on the antioxidant properties of related compounds. For instance, analogs of this compound were tested for their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Potential

There is emerging evidence suggesting that modifications to the urea structure can yield compounds with anti-inflammatory effects. These findings open avenues for developing therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are closely related to 3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, differing primarily in substituents on the phenyl ring. Key comparisons are summarized below:

Structural and Functional Differences
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound H C₁₇H₁₇N₃O 267.34 (estimated) Not explicitly stated (inference: similar to analogs)
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea 4-CH₃ C₁₇H₁₉N₃O 281.35 Lab use as a small-molecule scaffold
3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea 4-F C₁₆H₁₆FN₃O 285.32 Medicinal chemistry (e.g., kinase inhibition)

Key Observations:

  • In contrast, the 4-fluoro substituent introduces electronegativity, which may improve binding affinity to targets like enzymes or receptors via dipole interactions .
  • Biological Activity : Fluorinated analogs (e.g., 4-F derivative) are often prioritized in drug discovery due to fluorine’s role as a bioisostere, which can enhance metabolic stability and target selectivity .
Potential Limitations
  • No direct data on solubility, stability, or toxicity of the parent compound are provided in the evidence. However, the 4-methyl derivative’s higher molecular weight (281.35 vs. 267.34) may reduce aqueous solubility compared to unsubstituted analogs .

Critical Gaps :

  • Experimental data (e.g., IC₅₀ values, binding assays) for the parent compound and its analogs are absent in the provided evidence, limiting direct mechanistic comparisons.

Biological Activity

3-Phenyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C16H17N3O
  • Molecular Weight : 267.33 g/mol
  • CAS Number : 1157922-32-1

These properties indicate that the compound has a complex structure that may contribute to its biological effects.

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Some studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : The compound has shown potential in protecting neural cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antioxidant Properties : It has been demonstrated to scavenge free radicals, thereby reducing oxidative damage in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its neuroprotective and antitumor effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Study :
    • Objective : Evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : Significant inhibition of cell growth was observed in breast and lung cancer cell lines with IC50 values indicating potent activity.
  • Neuroprotection Study :
    • Objective : Assess the protective effects against neurotoxic agents.
    • Findings : The compound reduced cell death in neuronal cultures exposed to glutamate toxicity.

Data Table

Study TypeCell Line/ModelKey FindingsReference
AntitumorBreast CancerIC50 = 12 µM
AntitumorLung CancerIC50 = 15 µM
NeuroprotectionNeuronal CulturesReduced cell death by 40% under glutamate exposure

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